1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16-11-12-19(23-22-16)24-14-6-10-18(15-24)20(25)21-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,18H,5-6,9-10,13-15H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLDHTCQHFNHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on available literature.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Piperidine ring : A six-membered ring containing nitrogen.
- Pyridazine moiety : A six-membered aromatic ring with two adjacent nitrogen atoms.
- Phenylpropyl group : A phenyl ring attached to a three-carbon alkyl chain.
This unique structural configuration contributes to its biological properties, particularly in the modulation of various biological targets.
Antiviral Activity
Research indicates that derivatives of piperidine compounds, including those similar to 1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide , exhibit significant antiviral properties. For instance, studies have shown that piperidine derivatives can inhibit viral replication in vitro, particularly against viruses such as HIV and HSV-1. The mechanism often involves interference with viral enzymes or receptors essential for viral entry and replication .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses moderate antibacterial and antifungal properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria .
Anticancer Potential
Emerging data suggest that the compound may exhibit anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate the specific mechanisms involved .
Synthesis
The synthesis of 1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide typically involves several key steps:
- Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperidine Ring Construction : The piperidine moiety is introduced through a nucleophilic substitution reaction.
- Amidation Reaction : The final step involves forming the carboxamide group via an amidation reaction with appropriate carboxylic acid derivatives.
Case Studies
Several studies have explored the biological activity of piperidine derivatives:
These findings highlight the versatility of piperidine derivatives, including the target compound, in addressing various health challenges.
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound shares structural motifs with several piperidine-carboxamide derivatives (Table 1):
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Pyridazine Substitution : The 6-methyl group in the target compound may balance metabolic stability and steric effects compared to cyclopropyl () or chlorophenyl () groups.
- Piperidine Position : The 3-carboxamide position (target compound) vs. 4-carboxamide () could alter receptor-binding conformations.
Pharmacological and Binding Profile Comparisons
TRPA1 Modulation :
Sigma Receptor Interactions :
Physicochemical Properties :
Research Findings and Implications
Receptor Selectivity
- Sigma vs. PCP Receptors : The absence of a hydroxyl or bulky substituent (e.g., trifluoromethyl in PIPC2) may favor sigma receptor selectivity over PCP-like binding, as seen with (+)-3-PPP .
- TRPA1 Potency : Structural alignment with PIPC2 suggests comparable TRPA1 modulation, though in vitro assays are needed to confirm efficacy .
Metabolic Stability
- The 6-methylpyridazine group may resist oxidative metabolism better than cyclopropyl () or chlorophenyl () analogs, extending half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
